molecular formula C8H5Cl2N B8630796 3,5-Dichloro-4-methylbenzonitrile

3,5-Dichloro-4-methylbenzonitrile

Cat. No.: B8630796
M. Wt: 186.03 g/mol
InChI Key: WQVNRQTWNJALBL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzonitrile is a halogenated aromatic nitrile characterized by chloro substituents at the 3- and 5-positions, a methyl group at the 4-position, and a nitrile functional group at the 1-position. This compound belongs to a class of benzonitrile derivatives widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The electron-withdrawing chloro and nitrile groups influence its reactivity, solubility, and stability, while the methyl group introduces steric and electronic effects that differentiate it from analogs.

Properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

3,5-dichloro-4-methylbenzonitrile

InChI

InChI=1S/C8H5Cl2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3

InChI Key

WQVNRQTWNJALBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
This compound Not provided C₈H₅Cl₂N 200.04 (calc.) 3,5-Cl; 4-CH₃; 1-CN Not available High lipophilicity; moderate stability
4-Amino-3,5-dichlorobenzonitrile 53312-79-1 C₇H₄Cl₂N₂ 203.03 (calc.) 3,5-Cl; 4-NH₂; 1-CN Not available Polar due to NH₂; reactive amine group
3,5-Dichloro-2-hydroxybenzonitrile 13073-27-3 C₇H₃Cl₂NO 188.00 (calc.) 3,5-Cl; 2-OH; 1-CN Not available Hydrogen bonding via OH; acidity
4-Chloro-3,5-difluorobenzonitrile 144797-57-9 C₇H₂ClF₂N 173.55 3,5-F; 4-Cl; 1-CN Not available Enhanced electronegativity; low molecular weight

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chloro and nitrile groups reduce electron density, enhancing resistance to electrophilic substitution. In contrast, amino groups (as in 4-Amino-3,5-dichlorobenzonitrile) increase reactivity due to electron donation .

Polarity and Solubility :

  • Hydroxy-substituted analogs (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) exhibit higher polarity due to hydrogen bonding, improving water solubility. In contrast, methyl or chloro groups enhance lipophilicity, favoring organic solvents .

Thermal Stability :

  • Melting points of structurally complex analogs (e.g., thiazolo-pyrimidine derivatives in ) range from 213–269°C, suggesting that halogenation and nitrile groups contribute to high thermal stability. The target compound likely shares this trait .

Key Insights:

  • Synthetic Challenges: Introducing multiple chloro groups (as in the target compound) requires harsh halogenation conditions, whereas amino or hydroxy groups may be added via milder nucleophilic substitution .
  • Reactivity in Condensation Reactions : demonstrates that benzonitrile derivatives with electron-withdrawing groups undergo condensation with aldehydes to form heterocycles. The target compound’s chloro and methyl substituents may similarly direct regioselectivity in such reactions .

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